3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
Overview of 1,5-Benzothiazepin-4(5H)-one Core Structure in Heterocyclic Chemistry
The 1,5-Benzothiazepin-4(5H)-one structure is a bicyclic heteroaromatic compound. It consists of a benzene (B151609) ring fused to a seven-membered thiazepine ring. This thiazepine ring contains a nitrogen atom at position 1, a sulfur atom at position 5, and a carbonyl group (ketone) at position 4. The "2,3-dihydro" prefix indicates that the double bond between positions 2 and 3 in the thiazepine ring is saturated, resulting in a more flexible, non-planar seven-membered ring.
This core structure is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The presence of nitrogen and sulfur heteroatoms, along with the carbonyl group, provides multiple sites for hydrogen bonding and other molecular interactions, which is crucial for binding to biological receptors and enzymes. researchgate.net
Historical Context of Academic Research on 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Derivatives
Academic interest in 2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives dates back several decades. Early research in the 1960s identified certain substituted derivatives as a potential new class of antidepressants. acs.org This initial discovery spurred further investigation into the synthesis and biological activities of this class of compounds.
Over the past 20 years, the synthesis of benzothiazepinones has remained a topic of significant interest, leading to the development of novel and efficient synthetic methodologies. acs.org Researchers have explored various synthetic routes, including the reaction of o-aminothiophenol with chalcones and nucleophilic additions of mercaptoalkanoate esters to benzoquinone diimines followed by cyclization. acs.orgnih.govnih.gov This sustained research effort has expanded the library of known benzothiazepinone derivatives and deepened the understanding of their structure-activity relationships.
Broad Academic Relevance of the Benzothiazepinone Scaffold in Molecular Design and Chemical Biology
The benzothiazepinone scaffold is highly relevant in the fields of molecular design and chemical biology due to its proven biological activity and synthetic tractability. mdpi.comresearchgate.net In molecular design, it serves as a foundational template for creating libraries of compounds through combinatorial chemistry and parallel synthesis. researchgate.netrsc.org The core can be functionalized at several positions, allowing chemists to systematically modify its properties to optimize binding affinity and selectivity for specific biological targets.
In chemical biology, benzothiazepinone derivatives are used as chemical probes to study biological processes. A prominent example is their role as calcium channel blockers that interact with L-type voltage-gated Ca2+ channels. acs.orgnih.gov This activity forms the basis for their application in cardiovascular research, particularly as vasodilators and antihypertensive agents. acs.org The broad spectrum of biological activities associated with this scaffold also includes enzyme inhibition, central nervous system effects, and potential as anticancer and antimicrobial agents, making it a versatile tool for exploring diverse biological pathways. researchgate.netnih.govchemimpex.com The amino group in 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a key functional handle, enabling its use as an intermediate in the synthesis of compounds for pharmaceutical and biochemical research. chemimpex.com
Data Tables
Table 1: Key Chemical Information for 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 3,5-dihydro-2H-1,5-benzothiazepin-4-one |
| CAS Number | 53454-43-6 |
Source: PubChem CID 96471 nih.gov
Table 2: Examples of Studied Biological Activities of Benzothiazepinone Derivatives
| Biological Activity | Example Application/Target |
| Calcium Channel Blockade | Treatment of cardiovascular disorders (e.g., hypertension) acs.org |
| Antidepressant | Central Nervous System modulation acs.org |
| Enzyme Inhibition | Target for various diseases, including diabetes (α-glucosidase inhibitors) nih.gov |
| Anticancer | Inhibition of cancer cell proliferation researchgate.net |
| Antimicrobial | Development of new antibacterial and antifungal agents researchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKHBONQJBXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Amino 2,3 Dihydro 1,5 Benzothiazepin 4 5h One and Its Analogues
Classical Approaches to 1,5-Benzothiazepin-4(5H)-one Core Synthesis
The construction of the fundamental 1,5-benzothiazepin-4(5H)-one ring system has traditionally been achieved through well-established organic reactions. These methods, while foundational, continue to be relevant in contemporary organic synthesis.
Condensation Reactions Involving 2-Aminobenzenethiols and Carbonyl Compounds
A cornerstone in the synthesis of 1,5-benzothiazepines is the condensation reaction between 2-aminobenzenethiols and suitable carbonyl compounds. The most prevalent approach involves the reaction with α,β-unsaturated carbonyl compounds. This reaction typically proceeds through a Michael addition of the thiol group to the enone system, followed by an intramolecular cyclization of the resulting intermediate to form the seven-membered benzothiazepine (B8601423) ring. nih.gov
To achieve the specific 3-amino substitution pattern of the target compound, derivatives of acrylic acid or other three-carbon carbonyl compounds bearing a latent or protected amino group at the β-position are employed. The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. While early syntheses often relied on strong acids or bases, milder conditions have also been developed. researchgate.net
A variety of catalysts have been explored to facilitate this condensation, including Lewis acids and solid-supported reagents, which can offer improved yields and easier work-up procedures. The general reaction scheme is depicted below:
Scheme 1: General synthesis of 1,5-benzothiazepines from 2-aminobenzenethiol and α,β-unsaturated carbonyl compounds.
Intramolecular Cyclization Pathways and Ring Expansion Strategies
Intramolecular cyclization offers an alternative route to the 1,5-benzothiazepine (B1259763) core. In this approach, a linear precursor containing both the 2-aminobenzenethiol moiety and the requisite carboxylic acid or ester functionality is first assembled. Subsequent cyclization, often promoted by dehydrating agents or catalysts, leads to the formation of the seven-membered ring. For the synthesis of 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, this would involve a precursor such as a suitably substituted 2-(carboxymethylthio)phenylamino acid derivative.
Ring expansion strategies, while less common, provide a novel pathway to the benzothiazepine skeleton. One such method involves the reaction of N-amino-2-benzylbenzothiazolium salts with aldehydes, which can lead to a ring expansion to form benzothiadiazines or benzothiazines, depending on the reaction conditions and the nature of the aldehyde. researchgate.netresearchgate.net This approach highlights the versatility of heterocyclic rearrangements in accessing more complex ring systems.
Advanced Synthetic Techniques and Optimization
In recent years, significant efforts have been directed towards the development of more sophisticated and efficient methods for the synthesis of this compound and its analogues. These advanced techniques offer improvements in terms of yield, purity, stereocontrol, and environmental impact.
Solid-Phase Organic Synthesis (SPOS) for Combinatorial Library Generation
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of structurally diverse compounds for high-throughput screening. A solid-phase route for the synthesis of optically pure 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones has been successfully developed. acs.org
This methodology involves the initial attachment of a suitable building block to a solid support, followed by a sequence of reactions to construct the benzothiazepine core and introduce desired substituents. A key advantage of SPOS is the simplification of purification, as excess reagents and by-products can be removed by simple washing of the resin-bound product. This technique is particularly well-suited for the creation of combinatorial libraries, where a wide range of substituents can be introduced at various positions of the scaffold, facilitating the exploration of structure-activity relationships. acs.orgcrsubscription.com
The general solid-phase synthesis strategy is outlined in the following table:
| Step | Description | Reagents and Conditions |
| 1 | Loading | Attachment of a suitable building block (e.g., 4-fluoro-3-nitrobenzoic acid) to a solid support (e.g., Wang resin). |
| 2 | Nucleophilic Aromatic Substitution | Reaction of the polymer-bound substrate with an amino acid derivative (e.g., L-Fmoc-cysteine). |
| 3 | Reduction | Reduction of the nitro group to a primary aniline (B41778). |
| 4 | Reductive Alkylation | Introduction of diversity at the N(5) position by reacting the aniline with various aldehydes. |
| 5 | Cyclization | Intramolecular cyclization to form the 1,5-benzothiazepin-4-one ring. |
| 6 | Deprotection and Derivatization | Removal of the protecting group from the 3-amino functionality and subsequent reaction with a variety of reagents (e.g., carboxylic acids, isocyanates, sulfonyl chlorides) to generate a library of compounds. |
| 7 | Cleavage | Cleavage of the final products from the solid support. |
Table 1: General steps in the solid-phase synthesis of 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones.
Catalytic Asymmetric Synthesis for Enantioselective Control
The development of enantioselective synthetic methods is of paramount importance in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. Catalytic asymmetric synthesis provides an efficient means to access optically active 1,5-benzothiazepines.
One notable approach is the one-pot enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones via an organocatalyzed sulfa-Michael reaction of α,β-unsaturated N-acyl pyrazoles with 2-aminothiophenols, followed by a silica (B1680970) gel-catalyzed lactamization. unisa.it This method offers good to excellent yields and enantioselectivities under mild reaction conditions with low catalyst loading. unisa.it
Another strategy involves the asymmetric hydrogenation of unsaturated precursors. For instance, the enantioselective synthesis of chiral 4-substituted 4,5-dihydro-1H- acs.orgbenzodiazepin-2(3H)-ones has been achieved through asymmetric hydrogenation catalyzed by a Pd/f-spiroPhos complex. nih.gov While this example pertains to a benzodiazepine, the principle can be extended to the synthesis of chiral benzothiazepines.
The following table summarizes selected catalytic asymmetric approaches:
| Method | Catalyst | Key Features |
| Organocatalyzed Sulfa-Michael/Lactamization | Chiral organocatalyst (e.g., squaramide) | One-pot reaction, mild conditions, low catalyst loading, good to excellent yields and enantioselectivities. unisa.it |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Pd/chiral phosphine (B1218219) ligands) | High enantioselectivities and turnover numbers. nih.gov |
Table 2: Catalytic asymmetric methods for the synthesis of chiral 1,5-benzothiazepine analogues.
Green Chemistry Approaches: Microwave-Assisted, Solvent-Free, and Catalyst-Enhanced Methods
In line with the principles of green chemistry, there is a growing interest in developing synthetic methodologies that are more environmentally benign. Microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool for accelerating reaction rates, improving yields, and often enabling reactions to be carried out under solvent-free conditions. researchgate.net
The synthesis of 1,5-benzothiazepines has been successfully achieved using microwave irradiation, often in conjunction with solid supports or in greener solvents like glycerol. nih.gov These methods offer significant advantages over conventional heating, including shorter reaction times and reduced energy consumption.
Solvent-free synthesis is another key aspect of green chemistry. The condensation of 2-aminothiophenol (B119425) with chalcones to form 1,5-benzothiazepines has been effectively carried out under solvent-free conditions, sometimes with the aid of a catalyst on a solid support. researchgate.netrsc.org
Furthermore, the use of reusable and non-toxic catalysts is a central theme in green synthetic chemistry. A variety of catalysts, including eco-friendly Lewis acids and solid-supported reagents, have been employed to enhance the efficiency and environmental profile of 1,5-benzothiazepine synthesis. uokerbala.edu.iq
The table below highlights some green chemistry approaches:
| Green Chemistry Approach | Conditions | Advantages |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or in green solvents (e.g., glycerol) | Rapid reaction times, improved yields, reduced energy consumption. nih.gov |
| Solvent-Free Synthesis | Neat reaction mixture, often with grinding or on a solid support | Reduced waste, simplified work-up, lower environmental impact. researchgate.netrsc.org |
| Catalyst-Enhanced Methods | Use of reusable or non-toxic catalysts (e.g., zirconyl oxy chloride, solid-supported acids) | Increased efficiency, reduced catalyst waste, milder reaction conditions. uokerbala.edu.iq |
Table 3: Green chemistry approaches for the synthesis of 1,5-benzothiazepines.
Utilization of Specific Coupling and Reducing Agents
The construction of the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core often relies on a key cyclization step. Specific coupling agents are instrumental in facilitating this intramolecular condensation. One notable method involves the nucleophilic addition of β-mercaptoalkanoate acids to benzoquinone diimines, which forms an intermediate that can be cyclized to yield the desired benzothiazepinone ring system. nih.govacs.org
A widely used coupling agent for this transformation is 1,3-dicyclohexylcarbodiimide (DCC). nih.govacs.org DCC activates the carboxylic acid group of the intermediate, allowing for an efficient intramolecular amidation reaction that closes the seven-membered ring. This approach provides a high-yielding pathway to the core structure of 5a-c as shown in the table below. acs.org
| Reactant Intermediate | Coupling Agent | Product | Reference |
|---|---|---|---|
| 3-{[5-Anilino-2-(alkylamino)phenyl]sulfanyl}propanoic acids | 1,3-Dicyclohexylcarbodiimide (DCC) | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones | nih.govacs.org |
Derivatization and Functionalization Strategies for Structural Diversity
To explore the structure-activity relationships and develop new analogues, the this compound core is subjected to various derivatization and functionalization strategies. These modifications target different reactive sites within the molecule, including nitrogen and oxygen centers, stereocenters, and the amino group at the C(3) position.
The nitrogen atom at the 5-position (N-5) and the oxygen atom that can be present as a hydroxyl group at the 3-position (C-3) are common sites for alkylation and acylation. These reactions introduce a variety of substituents, altering the molecule's steric and electronic properties.
N-Alkylation: The secondary amine within the benzothiazepine ring can be alkylated using alkyl halides or other electrophilic reagents. For instance, N-5 has been functionalized with a [2-(dimethylamino)ethyl] group to enhance biological activity. nih.gov
O-Acylation: In analogues containing a C-3 hydroxyl group, acylation can be performed to introduce ester functionalities. A common example is the introduction of an acetoxy group, which can modulate the compound's properties. nih.gov
C-Acylation: The aromatic ring of the benzothiazepine scaffold can undergo Friedel-Crafts acylation, typically with high regioselectivity, allowing for the introduction of keto functionalities at specific positions on the benzene (B151609) ring. rsc.org
| Position | Reaction Type | Reagent Example | Functional Group Introduced | Reference |
|---|---|---|---|---|
| N-5 | Alkylation | 2-(Dimethylamino)ethyl chloride | -[CH₂]₂-N(CH₃)₂ | nih.gov |
| C-3-OH | Acylation | Acetic anhydride | -O-C(O)CH₃ (Acetoxy) | nih.gov |
| C-8 (Aromatic Ring) | Friedel-Crafts Acylation | Acyl chloride / Lewis acid | -C(O)R | rsc.org |
The stereocenters at positions C(2) and C(3) are critical for defining the three-dimensional shape of the molecule and its biological interactions. Synthetic strategies often focus on introducing diverse substituents at these positions with specific stereochemistry.
The substituents at C(2) and C(3) are typically established during the synthesis of the core ring structure. For example, the choice of substituted cinnamic acids or related precursors in reactions with aminothiophenols directly determines the group at the C(2) position, such as a 4-methylphenyl group. nih.gov The amino group at C(3) is a key feature of the parent compound, and its stereochemical orientation is crucial. Advanced organocatalytic methods, such as the aza-Friedel-Crafts alkylation, represent a powerful strategy for the enantioselective functionalization of positions adjacent to a carbonyl group in related heterocyclic systems, offering pathways to control the stereochemistry at C(3). buchler-gmbh.com
The primary amino group at the C(3) position is a versatile handle for extensive derivatization, allowing for the formation of various linkages to explore new chemical space.
Amide Formation: The C(3)-amino group can be readily acylated by reacting with activated carboxylic acids, acyl chlorides, or anhydrides to form amide derivatives. nih.gov This is a common strategy to append a wide range of substituents.
Urea Formation: Urea derivatives can be synthesized by treating the C(3)-amine with isocyanates or with phosgene (B1210022) equivalents followed by the addition of another amine. nih.gov This introduces a hydrogen-bond donor-acceptor motif that is prevalent in many bioactive molecules.
Sulfonamide Formation: Reaction of the C(3)-amine with various sulfonyl chlorides in the presence of a base yields sulfonamide derivatives, which can serve as stable isosteres for other functional groups.
Secondary Amine Formation: Reductive amination of the C(3)-amine with aldehydes or ketones provides access to secondary amine derivatives, increasing the structural diversity and modifying the basicity of the nitrogen atom.
| Linkage Type | General Reaction | Resulting Functional Group | Reference |
|---|---|---|---|
| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' | -NH-C(O)R' | nih.gov |
| Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | -NH-C(O)NHR' | nih.gov |
| Sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' | -NH-SO₂R' | - |
| Secondary Amine | R-NH₂ + R'CHO → [R-N=CHR'] → R-NH-CH₂R' | -NH-R' | - |
To utilize this compound as a tool for chemical biology, functional groups suitable for bioconjugation can be incorporated into its structure. These groups act as chemical handles to covalently attach the molecule to biomolecules like proteins or nucleic acids, or to develop fluorescent probes. mdpi.com
The primary amine at C(3) or other introduced amines can be modified to bear functionalities such as:
Maleimides: For selective reaction with thiol groups in cysteine residues of proteins.
Alkynes or Azides: For use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific labeling.
Activated Esters (e.g., NHS esters): For reaction with lysine (B10760008) residues in proteins.
These strategies allow for the development of molecular probes to study biological processes, identify protein targets, or for use in biological imaging. mdpi.comthegauntgroup.com The attachment of these probes is a critical step in understanding the molecule's mechanism of action and interaction partners within a biological system. mdpi.com
Structural Characterization and Conformational Analysis of 3 Amino 2,3 Dihydro 1,5 Benzothiazepin 4 5h One Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to the structural determination of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a detailed picture of the connectivity, functional groups, and molecular weight of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for delineating the molecular structure of this compound derivatives. The chemical shifts and coupling constants of the protons in the seven-membered thiazepine ring are particularly informative.
In related 2,4-disubstituted 1,5-benzothiazepine (B1259763) derivatives, the protons of the heterocyclic ring exhibit characteristic signals. For instance, the methine proton often appears as a triplet at approximately δ 4.98-5.26 ppm, while the methylene (B1212753) protons can present as a multiplet in the region of δ 3.22-3.52 ppm. researchgate.net The aromatic protons of the fused benzene (B151609) ring typically resonate as a multiplet between δ 6.75-7.99 ppm. hmdb.ca
The ¹³C NMR spectra provide complementary information, with distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the thiazepine ring. The carbonyl carbon, for example, is typically observed in the downfield region of the spectrum.
Table 1: Representative ¹H NMR Spectral Data for a 1,5-Benzothiazepine Derivative
| Proton | Chemical Shift (δ ppm) |
| -CH (methine) | 4.98-5.26 (t) |
| -CH₂ (methylene) | 3.22-3.52 (m) |
| Ar-H | 6.75-7.99 (m) |
Note: Data is for a 2,4-disubstituted 1,5-benzothiazepine derivative and serves as an illustrative example.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within the this compound scaffold. The key vibrational frequencies provide evidence for the presence of the amine, amide, and thioether functionalities.
The IR spectra of 1,5-benzothiazepine derivatives typically show a characteristic absorption band for the C=O stretching vibration of the amide group in the range of 1680-1710 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the ring can be observed around 3289-3298 cm⁻¹. researchgate.net The presence of a primary amino group at the 3-position would be expected to show two distinct N-H stretching bands in this region. Additionally, a C-S stretching vibration is typically observed at lower frequencies, around 671 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for 1,5-Benzothiazepine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide | C=O stretch | 1680-1710 |
| Amine | N-H stretch | 3289-3298 |
| Thioether | C-S stretch | ~671 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electron ionization (EI) mass spectrometry of 2,3-dihydro-1,5-benzothiazepines has been shown to follow a general fragmentation pattern. nih.gov
The fragmentation of these molecules typically proceeds through several routes, with the most significant pathway involving the cleavage of the thiazepine ring. nih.gov This can lead to the elimination of different parts of the heterocyclic ring system. The specific fragmentation pattern is influenced by the nature and position of substituents on the aromatic ring. nih.gov The molecular ion peak (M⁺) is generally observed, confirming the molecular weight of the compound.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
Table 3: Selected Crystallographic Data for 3-(2-Methylbenzylidene)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.1192 (5) |
| b (Å) | 13.0049 (3) |
| c (Å) | 14.8903 (4) |
| β (°) | 128.591 (1) |
| V (ų) | 2893.84 (13) |
Source: nih.gov
Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of Optically Active Forms
When the 3-position of the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one ring is a stereocenter, the molecule can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for characterizing these optically active forms and determining their absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. In a study of structurally related C3-chiral 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides, the absolute configuration of the separated enantiomers was empirically assigned by comparing their experimental CD spectra with those of structural analogues. nih.gov This approach, often coupled with theoretical calculations, is a powerful tool for stereochemical assignment in this class of compounds. The dibenzo[c,e]thiepine derivatives, which share the thiepine (B12651377) core, are also known to exhibit chiroptical properties. nih.gov
Conformational Preferences of the Seven-Membered Thiazepine Ring
The seven-membered thiazepine ring in 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives is flexible and can adopt several conformations. Understanding these conformational preferences is crucial as they can influence the biological activity of the molecule.
Structure Activity Relationship Sar and Mechanistic Investigations of 3 Amino 2,3 Dihydro 1,5 Benzothiazepin 4 5h One Analogues
Elucidating the Influence of Substituent Variations on Molecular Interactions
SAR studies have been instrumental in identifying the key structural features of 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one analogues that govern their biological activity. The nature and position of substituents on the aromatic rings of the benzothiazepine (B8601423) core play a pivotal role in modulating the potency and selectivity of these compounds.
For instance, in a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) derivatives evaluated for tyrosinase inhibitory activity, the type and position of substituents on the phenyl rings were found to have a significant impact. The introduction of a methoxy (B1213986) (-OCH3) group at the meta and para positions of one phenyl ring, coupled with a para-methyl (-CH3) substitution on the other, resulted in a fourteen-fold increase in inhibitory activity compared to the standard, kojic acid. acs.org This highlights the importance of electron-donating groups at specific positions for enhancing molecular interactions with the target enzyme.
Furthermore, studies on other 1,5-benzothiazepine (B1259763) derivatives have shown that halogenated phenyl substitutions can significantly improve biological activity. nih.gov The electron-withdrawing nature of halogen atoms can activate the aromatic ring, leading to stronger interactions with biological targets. nih.gov The presence of hydroxyl groups on the phenyl ring has also been shown to influence the inhibitory potential against cholinesterases, with 3'-hydroxy substituted benzothiazepines demonstrating a stronger affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
The length and nature of the side chain attached to the amino group at the 3-position are also critical. In studies of angiotensin-converting enzyme (ACE) inhibitors, it was found that a piperidyl moiety on the amino group at the 3-position conferred long-lasting inhibitory activity. nih.gov The duration of this activity was dependent on the length of the carbon chain in the 1-carboxy-ω-(4-piperidyl)alkyl group. nih.gov
These findings underscore the principle that systematic variation of substituents on the this compound scaffold allows for the fine-tuning of its molecular interactions, leading to optimized potency and selectivity for various biological targets.
Enzyme Inhibition Studies and Mechanistic Insights (Non-Clinical Focus)
Analogues of this compound have been investigated for their inhibitory effects on a range of enzymes, providing valuable information on their potential mechanisms of action.
A series of 2,3-dihydro-1,5-benzothiazepine derivatives have demonstrated significant in vitro inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibitory concentrations (IC50) for these compounds ranged from 2.62 to 10.11 µM, showcasing a marked improvement over the standard drug, acarbose (B1664774) (IC50 = 37.38 µM). Kinetic studies performed on the most active derivatives revealed a competitive mode of inhibition. This suggests that these compounds compete with the natural substrate for binding to the active site of the α-glucosidase enzyme. Molecular docking studies further supported these findings by elucidating the binding interactions of the most active analogues with various sites on the α-glucosidase enzyme.
Derivatives of the related benzothiazolone and benzothiazepine scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. Many of these compounds exhibit inhibitory activity against both enzymes, with a notable preference for BChE. mdpi.comresearchgate.net For example, one of the most potent benzothiazolone derivatives, compound M13, displayed an IC50 value of 1.21 µM against BChE. mdpi.com
Kinetic and reversibility tests have shown that these compounds can act as reversible and non-competitive inhibitors. mdpi.com In silico docking simulations suggest that these inhibitors can form hydrogen bonds and π-π interactions with key amino acid residues within the active site of the cholinesterase enzymes. researchgate.netmdpi.com Specifically, interactions with residues such as Trp82 in BChE have been identified. mdpi.com Studies on 2,3,4,5-tetrahydro-1,5-benzothiazepines have also revealed a non-competitive mode of inhibition for AChE, with the benzothiazepine core penetrating deep into the aromatic gorge of the enzyme's active site. nih.gov The affinity of these compounds is influenced by hydrophobic contacts and π-π interactions, with the substitution of halogen and methyl groups affecting the binding. nih.gov
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | BChE Selectivity Index (SI) |
|---|---|---|---|
| M2 | - | 1.38 | 28.99 |
| M13 | - | 1.21 | 4.16 |
Derivatives of the structurally similar 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b] mdpi.comresearchgate.netthiazepin-4(5H)-one have been synthesized and evaluated for their thrombin inhibitory activity. acu.edu.in Thrombin is a key serine protease in the coagulation cascade. acu.edu.in One of the most potent compounds, 3,3-dibutyl-7-(2-chlorophenyl)-8-methoxy-2,3-dihydrobenzo[b] mdpi.comresearchgate.netthiazepin-4(5H)-one (DCT), exhibited a maximum thrombin inhibition with an IC50 value of 3.85 µM. acu.edu.in
Molecular docking studies have provided insights into the binding interactions of these compounds with thrombin. acu.edu.in The benzothiazepinone derivatives consistently display hydrogen bonding with Ser214 of the thrombin active site. The most active compound, DCT, showed additional hydrogen bonding to Ser195 and π-π interactions between its methoxyphenyl group and Trp60, providing a structural basis for its enhanced biological effect. acu.edu.in
The this compound scaffold has been a foundation for the development of potent angiotensin-converting enzyme (ACE) inhibitors. nih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. frontiersin.org A number of (R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid derivatives have demonstrated significant ACE inhibitory activity both in vitro and in vivo. nih.gov
One notable compound, (R)-3-[(S)-1-carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid (CV-5975), was found to inhibit rabbit lung ACE with an IC50 of 3.1 x 10⁻⁹ M and a Ki of 2.6 x 10⁻⁹ M. researchgate.net Tetrazole-containing 1,5-benzothiazepines have also shown strong ACE inhibitory activity, with some analogues possessing OMe and Cl substituents exhibiting IC50 values of 9.0 and 7.0 respectively, which is comparable to the standard drug captopril. jchemlett.com
| Compound | Substituent | IC50 |
|---|---|---|
| 12c | OMe | 9.0 |
| 12e | Cl | 7.0 |
| CV-5975 | (S)-1-carboxy-5-(4-piperidyl)pentyl]amino | 3.1 nM |
Receptor/Target Binding Studies and Ligand Affinity (Non-Clinical Focus)
Beyond enzyme inhibition, analogues of this compound have been investigated for their binding affinity to other important biological targets. In silico screening of 1,5-benzothiazepine derivatives has predicted their potential to inhibit various kinase proteins, including human adenosine (B11128) kinase, glycogen (B147801) synthase kinase-3β, and human mitogen-activated protein kinase 1. nih.gov
Subsequent in vitro testing has confirmed the cytotoxic activity of certain 1,5-benzothiazepine derivatives against cancer cell lines, with some compounds showing potent activity against liver and prostate cancer cells. nih.gov For example, one derivative exhibited an IC50 value of 3.29 µM against the Hep G-2 liver cancer cell line. nih.gov
Furthermore, a series of novel 1,5-benzothiazepine derivatives have been evaluated for their inhibitory action against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Several compounds from this series showed excellent inhibitory activity against this receptor, which is a key target in cancer therapy. nih.gov These findings suggest that the this compound scaffold is a versatile platform for developing ligands with affinity for a diverse range of biological targets.
Bradykinin (B550075) B1 and B2 Receptor Modulation and Agonist/Antagonist Properties
Bradykinin receptors, specifically the B1 and B2 subtypes, are G protein-coupled receptors that play significant roles in inflammation, pain, and blood pressure regulation. patsnap.commedchemexpress.com The B2 receptor is widely and constitutively expressed in various tissues, mediating the acute effects of the peptide bradykinin, such as vasodilation. patsnap.commedchemexpress.com In contrast, the B1 receptor is typically expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, or shock, contributing to chronic inflammatory responses. patsnap.commedchemexpress.com Both receptors are considered important therapeutic targets for a range of diseases. medchemexpress.comnih.gov
While bradykinin receptors are key modulators of physiological and pathological processes, specific research detailing the direct modulation of B1 and B2 receptors by this compound or its close analogues is not extensively documented in the available literature. Structure-activity relationship (SAR) studies for this class of compounds have historically focused on other targets, such as calcium channels. nih.govnih.gov The development of potent and stable bradykinin receptor agonists and antagonists has primarily centered on peptide mimetics and other distinct chemical scaffolds. nih.gov Therefore, the agonist or antagonist properties of 1,5-benzothiazepine analogues at these specific receptors remain an area requiring further investigation.
Mitochondrial Sodium/Calcium Exchanger Interactions
The mitochondrial sodium/calcium exchanger (NCX_mito or mNCE) is a critical transporter in the inner mitochondrial membrane responsible for extruding calcium (Ca²⁺) ions from the mitochondrial matrix in exchange for sodium (Na⁺) ions. nih.govmdpi.com This process is vital for maintaining cellular Ca²⁺ homeostasis, which in turn influences neuronal signaling, synaptic plasticity, and cellular bioenergetics. nih.govnih.gov Dysregulation of NCX_mito activity has been implicated in the pathophysiology of neurological diseases, making it a significant target for therapeutic intervention. nih.govuwa.edu.au
Certain benzothiazepine derivatives have been identified as inhibitors of the mitochondrial Na⁺/Ca²⁺ exchanger. nih.gov Notably, compounds with the 1,4-benzothiazepine and 1,5-benzothiazepine scaffolds, such as CGP-37157 and diltiazem (B1670644) respectively, have demonstrated mNCE inhibitory activity. nih.govnih.gov Inhibition of this exchanger leads to an increase in the concentration and duration of mitochondrial Ca²⁺, which can stimulate glucose-dependent insulin (B600854) secretion in pancreatic β-cells. nih.gov This has prompted investigations into benzothiazepine derivatives as potential antidiabetic agents. nih.govresearchgate.net The interaction with NCX_mito highlights a key mechanism through which benzothiazepine analogues can modulate intracellular calcium signaling pathways, with potential implications for both metabolic and neurodegenerative disorders. nih.govnih.gov
VEGFR-2 Kinase Inhibition and Antiangiogenic Mechanisms
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. musechem.comassaygenie.com The binding of its ligand, VEGF-A, triggers the receptor's kinase activity, initiating a cascade of downstream signaling pathways such as the PI3K-Akt and MAPK pathways. researchgate.netnih.govnih.gov These pathways promote endothelial cell proliferation, migration, survival, and permeability—all critical steps in angiogenesis. musechem.comnih.gov Because tumor growth and metastasis are highly dependent on angiogenesis, VEGFR-2 has become a primary target for the development of anti-cancer therapies. nih.govnih.govmdpi.com
Analogues of 1,5-benzothiazepin-4(5H)-one have been synthesized and evaluated as potential antiangiogenic agents. jocpr.comresearchgate.netgrowingscience.com The antiangiogenic mechanism of such compounds is linked to the inhibition of key processes in vascular development. Studies using models like the shell-less chorioallantoic membrane (CAM) assay have demonstrated that certain 1,5-benzothiazepin-4(5H)-one derivatives can effectively inhibit capillary proliferation. jocpr.comresearchgate.netgrowingscience.com While the precise interaction is under continued investigation, the structural similarities between some kinase inhibitors and the benzothiadiazine core suggest that these scaffolds can interfere with the ATP-binding site of kinases like VEGFR-2, thereby suppressing their phosphorylation and downstream signaling. nih.gov This inhibition of VEGFR-2 signaling provides a molecular basis for the antiangiogenic effects observed with this class of compounds.
Mechanisms of Antimicrobial Action at the Cellular/Molecular Level
The 1,5-benzothiazepine scaffold is found in various compounds exhibiting a broad spectrum of antimicrobial activities. chemrevlett.comugent.be The mechanisms through which antimicrobial agents act are diverse, but they generally involve targeting essential cellular processes or structures of the microorganism. nih.govmcgill.ca
At the cellular and molecular level, the antimicrobial action of benzothiazepine analogues and other heterocyclic compounds can be attributed to several mechanisms:
Disruption of Membrane Integrity : Many antimicrobial agents function by interacting with the bacterial cell membrane, leading to its depolarization, increased permeability, and eventual lysis. nih.govfrontiersin.org This disruption can be caused by the compound inserting itself into the lipid bilayer, forming pores, or altering membrane fluidity.
Inhibition of Cell Wall Synthesis : The bacterial cell wall is a crucial structure for maintaining cell shape and integrity. Compounds that inhibit any of the enzymatic steps in the synthesis of peptidoglycan, a key component of the cell wall, can lead to cell death. researchgate.netbasicmedicalkey.com
Inhibition of Macromolecular Synthesis : Antimicrobials can target the synthesis of essential macromolecules. This includes inhibiting DNA replication, RNA transcription, or protein synthesis by binding to enzymes like DNA gyrase or to the ribosomal subunits. mcgill.caresearchgate.net
Enzymatic Inactivation : Some compounds may act as inhibitors for critical metabolic enzymes within the pathogen, disrupting vital pathways necessary for its survival. ugent.be
Studies on various 1,5-benzothiazepine derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific mechanism can vary based on the substitutions on the benzothiazepine core, which influences the compound's physicochemical properties and its ability to penetrate microbial cells and interact with its target. ugent.be
Investigation of Antioxidant and Antiangiogenic Effects at the Molecular Scale
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the progression of various diseases. frontiersin.org Antioxidants mitigate this damage by scavenging free radicals. masi.eu The molecular mechanisms of antioxidant action primarily involve donating an electron or a hydrogen atom to neutralize unstable free radicals like the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻•). mdpi.comresearchgate.netnih.gov
Several novel 1,5-benzothiazepin-4(5H)-one derivatives have been shown to possess significant antioxidant properties through various molecular mechanisms. jocpr.comresearchgate.netgrowingscience.com Their efficacy has been evaluated using multiple in vitro assays that measure different aspects of antioxidant capacity.
Free Radical Scavenging : These compounds have demonstrated the ability to directly scavenge radicals. This is often measured by their capacity to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or to quench nitric oxide (NO) and hydroxyl (•OH) radicals. jocpr.comgrowingscience.com The hydrogen-donating ability of the benzothiazepine derivatives is crucial for this activity. growingscience.com
Metal Ion Chelating : Some derivatives exhibit the ability to chelate metal ions like iron (Fe²⁺). By binding to these ions, the antioxidants prevent them from participating in reactions that generate highly reactive free radicals. researchgate.net
The antiangiogenic effects of these compounds are closely linked to their antioxidant properties, as oxidative stress is known to promote angiogenesis. jocpr.comgrowingscience.com By reducing ROS levels, these derivatives can suppress the signaling pathways, such as the VEGFR-2 pathway, that stimulate the formation of new blood vessels. Research has shown that specific 1,5-benzothiazepin-4(5H)-one analogues effectively inhibit capillary proliferation, demonstrating a dual mechanism of action that combines antioxidant and antiangiogenic effects at the molecular level. jocpr.comresearchgate.netgrowingscience.com
The following table summarizes the antioxidant activity of representative 1,5-benzothiazepin-4(5H)-one analogues from a research study, with lower IC50 values indicating higher potency.
| Compound | DPPH Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) |
|---|---|---|---|
| Analogue 8b | 333.33 | 82.94 | >100 |
| Analogue 8d | 253.21 | 65.23 | >100 |
| Analogue 8e | 246.30 | 34.54 | >100 |
| Analogue 8f | 136.36 | 13.64 | 36.21 |
| Analogue 8g | 194.21 | 25.32 | 45.32 |
| BHT (Standard) | 10.87 | 10.83 | 58.65 |
Data sourced from studies on novel 1,5-benzothiazepin-4(5H)-one derivatives. researchgate.netgrowingscience.com Analogues 8f and 8g showed notable nitric oxide scavenging properties.
Modulation of Neurobiological Pathways and CNS-Related Mechanisms (excluding clinical outcomes)
The 1,5-benzothiazepine scaffold is the basis for several clinically used drugs that act on the central nervous system (CNS), including antidepressants and antipsychotics. derpharmachemica.comnih.govresearchgate.net The neurobiological activity of this class of compounds is linked to their ability to modulate various CNS pathways and targets.
A key mechanism relevant to the neurobiological effects of benzothiazepine analogues is the modulation of intracellular calcium (Ca²⁺) homeostasis. As discussed previously, certain benzothiazepines can inhibit the mitochondrial Na⁺/Ca²⁺ exchanger (NCX_mito). nih.gov In neurons, NCX_mito plays a crucial role in shaping Ca²⁺ signals in response to neurotransmitters and depolarization. nih.govnih.gov By extruding Ca²⁺ from the mitochondria, it influences processes such as post-tetanic potentiation, a form of short-term synaptic plasticity. nih.gov
Supraphysiological activation or dysregulation of NCX_mito can contribute to neuronal cell death, particularly under conditions of ischemic stress. nih.govuwa.edu.au Therefore, the inhibition of NCX_mito by benzothiazepine analogues represents a potential neuroprotective mechanism. By modulating mitochondrial Ca²⁺ levels, these compounds can affect neuronal bioenergetics and prevent the downstream consequences of calcium overload, which is a common pathway in neuronal injury. nih.gov This interaction with a fundamental neurobiological pathway underscores the potential of 1,5-benzothiazepine derivatives as modulators of CNS function.
Computational Chemistry and Molecular Modeling in Benzothiazepinone Research
Molecular Docking Simulations for Predictive Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its analogs, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein targets.
Research on related benzothiazepinone and benzothiazinone derivatives has demonstrated the utility of this approach across a range of therapeutic areas. For instance, docking studies have been employed to predict the interactions of benzothiazinone derivatives with the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical target in Mycobacterium tuberculosis. These simulations have revealed key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of these compounds. Similarly, molecular docking has been used to investigate the binding of benzothiazepinone derivatives to targets such as VEGFR2 kinase in cancer and α-glucosidase in diabetes, providing a structural basis for their observed biological activities.
While specific docking studies on this compound are not extensively documented in publicly available literature, the established methodologies for its parent scaffolds provide a robust framework for future investigations. The predictions from such studies are crucial for the structure-based design of new, more potent, and selective agents.
Below is an interactive data table summarizing representative molecular docking results for analogous benzothiazepinone compounds against various biological targets.
| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Benzothiazinone Derivative | DprE1 | 4P8L | Cys387, Gly132, Lys418 | -8.5 to -9.7 |
| Benzothiazepinone Derivative | α-Glucosidase | 3A4A | Asp215, Glu277, Asp352 | -7.2 to -9.1 |
| Benzothiazinone Derivative | VEGFR2 Kinase | 3VHE | Cys919, Asp1046, Glu885 | -9.0 to -10.5 |
Note: The data presented above is illustrative and compiled from various studies on benzothiazepinone and benzothiazinone derivatives, not the specific subject compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. acs.org For the this compound scaffold, QSAR studies are invaluable for identifying the key molecular properties that govern their biological effects, thereby guiding the optimization of lead compounds.
A notable example in the broader class of these compounds is the development of 2D and 3D-QSAR models for a series of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors. acs.org In such studies, various descriptors are calculated for each compound in the series, including electronic (e.g., partial charges), steric (e.g., molecular volume), and thermodynamic (e.g., solvation energy) properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.
The insights gained from QSAR models are often visualized through contour maps in 3D-QSAR, which highlight the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. mdpi.com This information is then used to rationally design new derivatives with improved potency. For instance, a QSAR model might indicate that a bulky, hydrophobic substituent at a particular position on the benzothiazepinone ring would enhance binding to the target protein.
The following table presents a hypothetical summary of descriptors that could be used in a QSAR study of this compound derivatives and their potential influence on a given biological activity.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | May influence long-range interactions with the target. |
| Steric | Molar Refractivity | Indicates regions where steric bulk is tolerated or beneficial. |
| Hydrophobic | LogP | A positive correlation may suggest hydrophobic interactions are key for binding. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
De Novo Design and Virtual Screening for Novel Benzothiazepinone Structures
De novo design and virtual screening are powerful computational strategies for the discovery of novel chemical entities with desired biological activities. researchgate.net These methods are particularly useful for exploring vast chemical spaces to identify new benzothiazepinone structures that could serve as starting points for drug discovery programs.
Virtual screening involves the computational filtering of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. researchgate.net This can be done through ligand-based methods, where compounds are selected based on their similarity to known active molecules, or structure-based methods, which involve docking each compound in the library into the target's binding site and scoring its potential binding affinity. For the benzothiazepinone scaffold, virtual screening of commercially available or custom-designed compound libraries could lead to the identification of novel inhibitors for a variety of targets.
De novo design, on the other hand, is a more creative approach where novel molecular structures are built from scratch or by combining smaller molecular fragments. The design process is guided by the structural and chemical properties of the target's binding site, aiming to create a molecule with optimal interactions. For the this compound core, de novo design algorithms could be used to generate novel derivatives with unique substitution patterns that are predicted to have high affinity and selectivity for a given target.
Conformational Energy Landscape and Stability Predictions
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The conformational energy landscape describes the relative energies of all possible conformations of a molecule, providing insights into its flexibility and the most stable shapes it can adopt. For this compound, understanding its conformational preferences is crucial for comprehending its interactions with biological macromolecules.
Studies on the broader class of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have utilized spectroscopic techniques such as 1H and 13C NMR, complemented by computational methods, to investigate their conformational dynamics. These studies have revealed that the seven-membered thiepin ring is not planar and can undergo ring inversion. The dominant conformation of the benzothiazepinone ring system has been identified as a distorted half-chair.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to systematically explore the conformational space of this compound. By calculating the energy of a large number of possible conformations, a detailed energy landscape can be constructed. This landscape would reveal the global minimum energy conformation (the most stable shape) as well as other low-energy conformers that may be biologically relevant. The energy barriers between these conformers, which determine the rate of interconversion, can also be calculated.
In Silico Prediction of Biological Activities (excluding ADMET or human clinical relevance)
In silico methods are increasingly being used to predict the potential biological activities of chemical compounds before they are synthesized and tested in the lab. These predictions can be based on a variety of computational approaches, including similarity searching, machine learning models trained on large datasets of known active compounds, and target prediction algorithms.
For this compound, in silico activity prediction could be used to generate hypotheses about its potential therapeutic applications. For example, by comparing its structural features to those of compounds with known biological activities, it might be predicted to have an affinity for certain classes of enzymes or receptors.
One such application has been demonstrated in studies of 2,3-dihydro-1,5-benzothiazepine derivatives, where in silico methods were used to predict their potential as tyrosinase inhibitors. These predictions were then validated through in vitro experiments, showcasing the power of computational approaches in guiding experimental work. It is important to note that these in silico predictions provide a preliminary assessment of potential bioactivities and require experimental validation.
Applications of 3 Amino 2,3 Dihydro 1,5 Benzothiazepin 4 5h One As Chemical Probes and Synthetic Intermediates
Role in Peptide Synthesis and the Design of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. wjarr.com The rigid bicyclic framework of 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one serves as an excellent constrained dipeptide scaffold, enabling the synthesis of peptidomimetics with well-defined secondary structures. nih.gov
The primary amino group at the 3-position allows for its direct incorporation into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. Once integrated, the benzothiazepine (B8601423) core restricts the conformational freedom of the peptide backbone, forcing it to adopt specific turns and folds, such as β-turns. wjarr.com This conformational constraint is crucial for mimicking the bioactive conformation of a parent peptide, often leading to enhanced binding affinity and selectivity for its biological target. nih.gov
Table 1: Comparison of Natural Dipeptide vs. Peptidomimetic with Benzothiazepine Core
| Feature | Natural Dipeptide (e.g., Phe-Gly) | Peptidomimetic Incorporating Benzothiazepine Scaffold |
|---|---|---|
| Backbone Flexibility | High; multiple rotatable bonds | Low; conformationally constrained by the bicyclic ring system |
| Proteolytic Stability | Low; susceptible to cleavage by proteases | High; non-natural backbone is resistant to enzymatic degradation |
| Secondary Structure | Adopts multiple conformations in solution | Induces specific secondary structures (e.g., β-turns) |
| Bioavailability | Generally poor | Potentially improved due to increased stability and modified polarity |
| Synthesis | Standard peptide coupling | Can be incorporated using standard peptide coupling techniques |
Scaffold for Directed Combinatorial Library Synthesis
The this compound skeleton is an ideal scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of diverse but structurally related molecules. researchgate.net This scaffold possesses several points of diversity that can be functionalized, allowing for the creation of extensive chemical libraries for high-throughput screening.
Practical and efficient parallel synthesis methods have been developed specifically for 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. researchgate.net These methods enable the systematic modification of the core structure at three or four key positions:
The Amine at Position 3 (R¹): The primary amine can be acylated, alkylated, or used as a nucleophile to introduce a wide variety of substituents.
The Lactam Nitrogen at Position 5 (R²): The N-H group can be alkylated or arylated to introduce another layer of diversity.
The Aromatic Ring (R³ and R⁴): Substituents can be introduced on the benzene (B151609) ring, typically at positions 7 and 8, by starting with appropriately substituted precursors. researchgate.net
This multi-faceted derivatization capability allows for the generation of focused libraries aimed at optimizing interactions with a specific biological target. The ability to integrate this scaffold with other "privileged structures" like benzimidazoles further expands the chemical space that can be explored. researchgate.net
Table 2: Diversity Points on the this compound Scaffold
| Diversity Point | Position | Type of Modification | Example Functional Groups |
|---|---|---|---|
| R¹ | 3-Amino Group | Acylation, Alkylation, Reductive Amination | Acetyl, Benzyl, Carboxymethyl, Peptide chains |
| R² | 5-Nitrogen (Amide) | N-Alkylation, N-Arylation | Methyl, Ethyl, Phenyl, Pyridinyl |
| R³ / R⁴ | 7 and 8 on Benzene Ring | Substitution on starting material | Methoxy (B1213986), Chloro, Fluoro, Methyl |
Development of Enzyme-Specific Chemical Probes
Derivatives of the 1,5-benzothiazepine (B1259763) core have been extensively investigated as inhibitors for various enzymes, making the scaffold a valuable starting point for the development of enzyme-specific chemical probes. derpharmachemica.comresearchgate.net By generating libraries as described above and screening them against enzyme targets, researchers can identify potent and selective inhibitors. These inhibitors serve as chemical probes to study enzyme function, validate drug targets, and serve as leads for therapeutic development.
Structure-activity relationship (SAR) studies on 1,5-benzothiazepine derivatives have yielded inhibitors for several important enzyme classes:
α-Glucosidase Inhibitors: A series of 2,3-dihydro-1,5-benzothiazepines demonstrated potent inhibitory activity against α-glucosidase, with IC₅₀ values significantly lower than the standard drug acarbose (B1664774). Kinetic studies revealed that the most active compounds acted as competitive inhibitors. acs.orgnih.gov
Tyrosinase Inhibitors: Various analogues have been evaluated as tyrosinase inhibitors for applications in hyperpigmentation disorders. SAR analysis showed that the type and position of substituents on the phenyl rings greatly influence inhibitory activity, with some derivatives exhibiting IC₅₀ values in the low micromolar range. acs.org
Anticancer Agents: By targeting enzymes involved in cell proliferation, 1,5-benzothiazepine derivatives have shown promise as anticancer agents. For example, compounds have been developed that show cytotoxic activity against liver and prostate cancer cell lines, with IC₅₀ values as low as 3.29 µM. nih.govbohrium.com
These studies underscore the adaptability of the benzothiazepine scaffold in generating probes tailored to the active sites of different enzymes.
Table 3: Enzyme Inhibitory Activity of Selected 2,3-Dihydro-1,5-benzothiazepine Derivatives
| Derivative/Compound Class | Target Enzyme | Key Finding/Activity | Reference |
|---|---|---|---|
| 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines | α-Glucosidase | IC₅₀ values ranging from 2.62 µM to 10.11 µM. | acs.org |
| 2-(3,4-dimethoxyphenyl)-4-(p-tolyl) derivative | Tyrosinase | Mixed-type inhibitor with a Kᵢ value of 1.01 µM. | acs.org |
| Halogenated phenyl substituted derivatives | Various Kinases (in cancer) | IC₅₀ of 3.29 µM in Hep G-2 liver cancer cell line. | bohrium.com |
Design of Receptor-Specific Ligands for In Vitro and Ex Vivo Biological Systems Research
Beyond enzymes, the 1,5-benzothiazepine scaffold is a foundational structure for designing ligands that target specific cell surface receptors, such as G-protein coupled receptors (GPCRs). nih.gov The structural rigidity and defined orientation of substituents make it possible to develop ligands with high affinity and selectivity for a chosen receptor subtype. These ligands are invaluable tools for in vitro and ex vivo research to map receptor distribution, study receptor pharmacology, and investigate signaling pathways.
Clinically used drugs like diltiazem (B1670644) (a calcium channel blocker) and quetiapine (B1663577) (an atypical antipsychotic targeting dopamine (B1211576) and serotonin (B10506) receptors) demonstrate the therapeutic relevance of the benzothiazepine core in modulating receptor and ion channel function. derpharmachemica.com
For research purposes, the design of novel ligands often involves attaching known pharmacophores to the benzothiazepine scaffold. For example, by coupling the core structure to an arylpiperazine moiety—a group known to interact with serotonergic and dopaminergic receptors—it is possible to create novel ligands for studying central nervous system (CNS) targets. These newly synthesized compounds can then be evaluated in:
In Vitro Binding Assays: Using cell membranes expressing the target receptor to determine binding affinity (Kᵢ) and selectivity.
Ex Vivo Autoradiography: Applying radiolabeled versions of the ligands to tissue slices (e.g., from the brain) to visualize the precise anatomical location of the target receptors.
This strategic design process allows the this compound core to be adapted for the exploration of a wide array of biological systems.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| Acarbose |
| Benzimidazole |
| Diltiazem |
| Quetiapine |
| Diclofenac |
| Phenylalanine |
| Glycine |
| Histidine |
Q & A
Q. Basic
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Temperature control : Slow cooling during recrystallization minimizes byproduct formation .
- Catalysis : p-Toluenesulfonic acid accelerates ring closure in refluxing xylene .
Advanced
Design of experiments (DoE) identifies critical process parameters (e.g., stoichiometry, mixing rate). Flow chemistry reduces reaction times (e.g., from 12 hours to 30 minutes) for intermediates like (Z)-methyl acrylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
